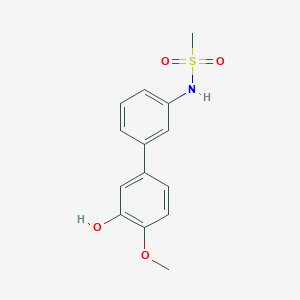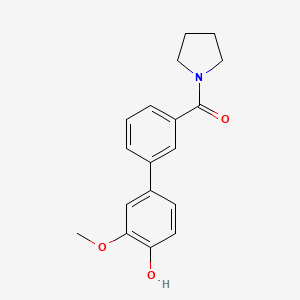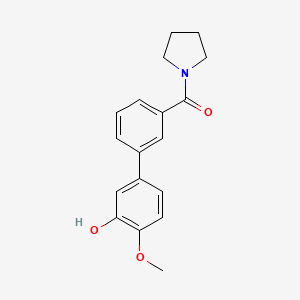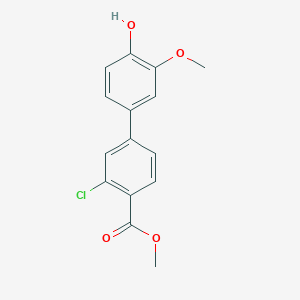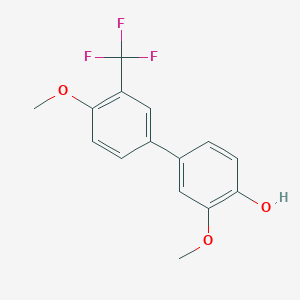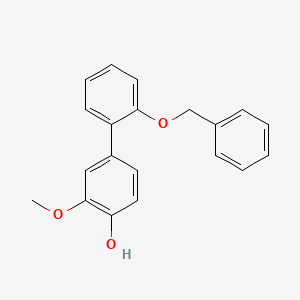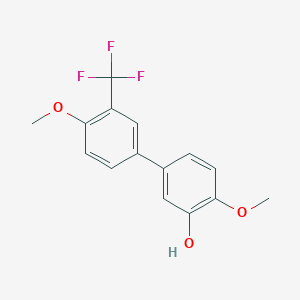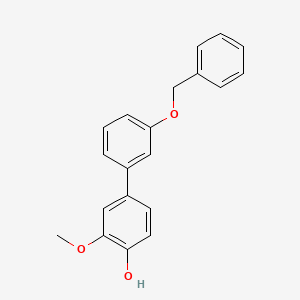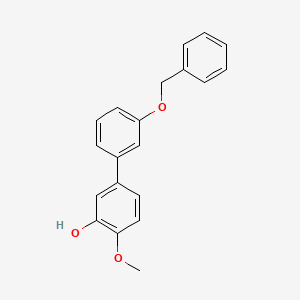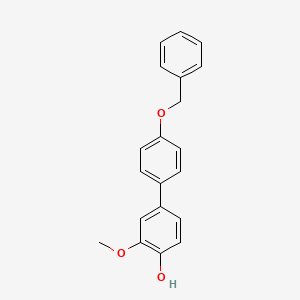
5-(4-Benzyloxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxyphenyl)-2-methoxyphenol, 95% (hereafter referred to as 5-BOP-2-MOP) is a phenolic compound of the benzyloxyphenyl family, which is widely used in scientific research as a reagent, a substrate, and a standard. It is generally used in laboratory experiments to study the synthesis, mechanism of action, biochemical and physiological effects, and other applications of the compound.
Aplicaciones Científicas De Investigación
5-BOP-2-MOP is widely used in scientific research, particularly in the study of phenolic compounds. It is used as a reagent, a substrate, and a standard in various laboratory experiments. It is also used in the synthesis of other compounds, such as 4-benzyloxy-2-methoxyphenol and 4-benzyloxy-3-methoxyphenol. In addition, 5-BOP-2-MOP is used in the study of the antioxidant activity of phenolic compounds and in the determination of the antioxidant activity of foods and beverages.
Mecanismo De Acción
The mechanism of action of 5-BOP-2-MOP is not well understood. It is believed that the compound acts as an antioxidant and may also have anti-inflammatory and anti-cancer properties. It is thought to act by scavenging reactive oxygen species, inhibiting lipid peroxidation, and inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOP-2-MOP have been studied in various cell culture and animal models. Studies have shown that the compound has antioxidant activity and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-microbial activity, and can inhibit the growth of bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-BOP-2-MOP in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation is that the compound is not very stable and can degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 5-BOP-2-MOP research. These include further research into the compound’s antioxidant activity, anti-inflammatory and anti-cancer properties, and anti-microbial activity. In addition, further research into the synthesis of derivatives of the compound may lead to the development of more potent and stable compounds. Finally, further research into the mechanism of action of the compound may lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of 5-BOP-2-MOP involves the condensation of 4-benzyloxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol, and the product is isolated by precipitation. The purity of the product can be enhanced by recrystallization or chromatography.
Propiedades
IUPAC Name |
2-methoxy-5-(4-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-12-9-17(13-19(20)21)16-7-10-18(11-8-16)23-14-15-5-3-2-4-6-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNCIGSNQSUMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685800 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-2-methoxyphenol | |
CAS RN |
1261949-97-6 |
Source


|
| Record name | 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
